2-(4-Azidophenyl)ethanol chemical structure and physical properties
2-(4-Azidophenyl)ethanol chemical structure and physical properties
An In-depth Technical Guide to 2-(4-Azidophenyl)ethanol: Synthesis, Properties, and Core Applications
Introduction: The Versatility of a Bifunctional Reagent
In the landscape of chemical biology and drug discovery, the ability to map molecular interactions and construct complex bioconjugates is paramount. 2-(4-Azidophenyl)ethanol emerges as a critical tool in this pursuit, valued for its bifunctional architecture. It features a primary alcohol that can be used for further chemical elaboration and an aryl azide, a versatile functional group with a rich history in bioorthogonal and photochemistry.
The aryl azide moiety serves two primary roles that make this compound exceptionally useful for researchers:
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Photoaffinity Labeling (PAL): Upon irradiation with UV light, the azido group can be converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. This property allows for the permanent "tagging" of binding partners (e.g., proteins) in their native environment, a cornerstone technique for target identification and validation.[1][2]
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Bioorthogonal "Click" Chemistry: The azide group is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[3] This reaction enables the efficient and specific covalent ligation of the azide-containing molecule to another molecule bearing an alkyne group, even in complex biological mixtures.[4]
This guide provides a comprehensive technical overview of 2-(4-Azidophenyl)ethanol, from its fundamental properties and synthesis to detailed protocols for its application in cutting-edge research.
Section 1: Physicochemical and Structural Properties
The foundational characteristics of a chemical reagent dictate its handling, reactivity, and suitability for various applications. Below are the key properties of 2-(4-Azidophenyl)ethanol and its common precursor, 2-(4-Aminophenyl)ethanol.
Chemical Structure
The structure consists of a phenethyl alcohol core with an azide group at the para-position of the benzene ring.
Caption: General workflow for the synthesis of 2-(4-Azidophenyl)ethanol.
Experimental Protocol: Diazotization and Azidation
This protocol details the conversion of the amine precursor to the final azide product.
Materials:
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2-(4-Aminophenyl)ethanol (1.0 eq)
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Concentrated Hydrochloric Acid (HCl, 3.0 eq)
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Sodium Nitrite (NaNO₂) (1.1 eq)
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Sodium Azide (NaN₃) (1.2 eq)
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Deionized Water
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Ice
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Procedure:
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Precursor Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-Aminophenyl)ethanol (1.0 eq) in a solution of concentrated HCl (3.0 eq) and deionized water.
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Causality: The acidic environment protonates the amine, making it soluble and preparing it for reaction with nitrous acid, which will be formed in situ.
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Cooling: Place the flask in an ice-water bath and stir vigorously until the temperature of the solution is between 0 and 5 °C. Maintaining this low temperature is critical.
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Causality: The intermediate aryldiazonium salt is unstable at higher temperatures and can decompose prematurely.
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Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
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Causality: The reaction between the protonated amine and nitrous acid (from NaNO₂ and HCl) forms the aryldiazonium salt (Ar-N₂⁺). A slight excess of NaNO₂ ensures complete conversion.
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Azidation: In another beaker, dissolve sodium azide (1.2 eq) in cold deionized water. Add this NaN₃ solution dropwise to the diazonium salt solution. The temperature must be kept below 5 °C.
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Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen group (N₂) from the diazonium salt. Vigorous evolution of nitrogen gas is typically observed, which serves as a visual indicator of reaction progress.
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Reaction Completion: Once the azide addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours.
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Extraction (Work-up): Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Causality: The organic product is more soluble in ethyl acetate than in the aqueous reaction mixture, allowing for its separation from inorganic salts and other water-soluble byproducts.
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Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude 2-(4-Azidophenyl)ethanol by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Section 3: Core Applications and Methodologies
Application I: Photoaffinity Labeling (PAL)
PAL is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system. [5]The 2-(4-azidophenyl)ethanol core can be derivatized to mimic a bioactive ligand. Upon UV irradiation, the aryl azide generates a highly reactive nitrene that covalently crosslinks to the target protein at or near the binding site.
Caption: General workflow for a photoaffinity labeling experiment.
General Protocol for In Vitro Photoaffinity Labeling:
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Incubation: Incubate the photoaffinity probe (derived from 2-(4-azidophenyl)ethanol) with the biological sample (e.g., purified protein, cell lysate) in an appropriate buffer. This is typically done for 30-60 minutes on ice or at room temperature to allow for binding.
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Self-Validation: Include a competition control where the incubation is performed in the presence of a large excess (e.g., 100-fold) of the original, non-photoreactive ligand. A significant reduction in labeling in this control sample demonstrates binding specificity.
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Irradiation: Place the sample on ice and irradiate with a UV lamp (e.g., 254 nm or 350 nm) for 5-30 minutes. The optimal time and wavelength must be determined empirically. [2]3. Quenching (Optional): The reaction can be quenched by adding a scavenger reagent like dithiothreitol (DTT) to consume any unreacted nitrene.
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Analysis: The covalently labeled proteins are typically resolved by SDS-PAGE. The labeled protein can be visualized by various methods, depending on whether the probe also contains a reporter tag (e.g., biotin, fluorophore).
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Identification: The protein band of interest is excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the protein.
Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the premier example of click chemistry, used to link two molecules together with high efficiency and specificity. [4]2-(4-Azidophenyl)ethanol acts as an azide-bearing building block. It can be conjugated to any molecule containing a terminal alkyne, forming a stable triazole linkage.
Caption: General workflow for a CuAAC bioconjugation reaction.
General Protocol for CuAAC Bioconjugation:
This protocol describes the conjugation of 2-(4-azidophenyl)ethanol to an alkyne-modified biomolecule (e.g., a protein, DNA, or small molecule).
Materials:
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2-(4-Azidophenyl)ethanol (Azide Probe)
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Alkyne-modified molecule
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Buffer (e.g., Phosphate-Buffered Saline, PBS)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
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Ligand stock solution (e.g., THPTA, 200 mM in water) to stabilize the Cu(I) catalyst [6]* Sodium Ascorbate stock solution (e.g., 100 mM in water, always freshly prepared )
Procedure:
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Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Azide Probe in buffer. A slight molar excess of the smaller molecule is often used.
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Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution (e.g., in a 1:2 molar ratio). Allow it to stand for a few minutes. [6] * Causality: The ligand chelates the copper, increasing its solubility, stability, and catalytic efficiency in aqueous buffers, while also reducing cytotoxicity in biological applications.
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Reaction Initiation: Add the premixed catalyst to the tube containing the azide and alkyne. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) from the sulfate salt to the catalytically active Cu(I) state required for the cycloaddition.
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Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light if any components are light-sensitive.
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Purification: Once the reaction is complete, the resulting bioconjugate can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Section 4: Characterization
Confirming the identity and purity of synthesized 2-(4-Azidophenyl)ethanol is critical. The primary methods are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Expected Observations for 2-(4-Azidophenyl)ethanol |
| FTIR Spectroscopy | - Strong, sharp N₃ stretch around 2100-2130 cm⁻¹ . This is the most diagnostic peak. [7] - Broad O-H stretch from the alcohol group around 3300-3400 cm⁻¹. - C-O stretch around 1050 cm⁻¹. - Aromatic C-H and C=C stretches. |
| ¹H NMR Spectroscopy | Based on the precursor and related structures, the following approximate chemical shifts (in CDCl₃ or DMSO-d₆) are expected: - Aromatic protons (Ar-H): Two doublets in the ~7.0-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Hydroxyl proton (-OH): A broad singlet, chemical shift is variable depending on concentration and solvent. - Methylene protons (-CH₂-O): A triplet around ~3.7-3.9 ppm. - Methylene protons (Ar-CH₂-): A triplet around ~2.8-3.0 ppm. |
| ¹³C NMR Spectroscopy | Expected chemical shifts: [8][9] - Aromatic carbons: 4 signals between ~115-145 ppm. The carbon attached to the azide (C-N₃) would be distinct. - Methylene carbon (-CH₂-O): ~62-64 ppm. - Methylene carbon (Ar-CH₂-): ~38-40 ppm. |
Section 5: Handling and Safety Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Organic azides are potentially energetic compounds and should be handled with appropriate care.
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General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Stability: While aryl azides are generally more stable than alkyl azides, they should be protected from heat, shock, and friction. Avoid using metal spatulas for transfer. Store in a cool, dark place.
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Toxicity: The specific toxicity of 2-(4-Azidophenyl)ethanol is not well-documented. However, related azido compounds can be hazardous. [10]Treat it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
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Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix azide-containing waste with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
References
-
Chemoenzymatic Resolution of β-Azidophenylethanols byCandida antarcticaand their Application for the Synthesis of Chiral Benzotriazoles. ResearchGate. Available at: [Link]
-
Rocha, L. et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
-
Unknown. 13C-NMR. Available at: [Link]
-
PubChem. 2-Azido-2-(4-ethenylphenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. (2025). 2-(4-Aminophenyl)ethanol | CAS#:104-10-9. Available at: [Link]
-
Jayanth, P. et al. (2019). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
SpectraBase. 2-(4-Aminophenyl)ethanol - Optional[ATR-IR] - Spectrum. Available at: [Link]
-
PubChem. 2-Azidoethanol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. axispharm.com [axispharm.com]
- 7. minio.scielo.br [minio.scielo.br]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 2-Azidoethanol | C2H5N3O | CID 123118 - PubChem [pubchem.ncbi.nlm.nih.gov]
